molecular formula C63H112O42 B1673982 Trappsol Cyclo CAS No. 107745-73-3

Trappsol Cyclo

カタログ番号: B1673982
CAS番号: 107745-73-3
分子量: 1541.5 g/mol
InChIキー: PMPYGZCSMCXHTA-ALZYTTNTSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

類似化合物との比較

Trappsol Cyclo is unique due to its specific formulation of hydroxypropyl beta cyclodextrin, which enhances its solubility and stability compared to other cyclodextrins . Similar compounds include:

    Beta cyclodextrin: A parent compound used in various applications but with lower solubility.

    Methyl beta cyclodextrin: Another modified cyclodextrin with different solubility and stability properties.

    Alpha and gamma cyclodextrins: Variants with different ring sizes and inclusion complex properties.

This compound stands out due to its specific application in managing cholesterol transport and its potential therapeutic benefits in treating diseases associated with impaired cholesterol metabolism .

生物活性

Trappsol Cyclo, also known as hydroxypropyl-β-cyclodextrin (HP-β-CD), is an investigational compound being developed primarily for the treatment of Niemann-Pick Disease Type C1 (NPC1), a genetic disorder characterized by cholesterol accumulation in cells, leading to severe neurological and systemic complications. This article delves into the biological activity of this compound, highlighting its pharmacological effects, clinical trial results, and potential therapeutic implications.

This compound functions by enhancing cholesterol metabolism and homeostasis in both peripheral tissues and the central nervous system (CNS). It facilitates the removal of sequestered cholesterol from lysosomes, which is crucial given that NPC1 is caused by a defect in the NPC1 protein responsible for cholesterol transport within cells. This mechanism has been shown to delay symptom onset and prolong survival in animal models of NPC .

Phase 1 and Phase 2 Trials

Recent clinical trials have demonstrated promising results regarding the safety and efficacy of this compound:

  • Phase 1 Study : Conducted with 13 adult subjects, this study reported a favorable safety profile with mild to moderate side effects. Key findings included:
    • A plasma half-life of approximately 2 hours.
    • Significant reductions in trapped unesterified cholesterol in liver tissue at Week 14.
    • Decreased total Tau levels in cerebrospinal fluid (CSF) in most subjects .
  • Phase 2 Study : Involving both pediatric and adult patients, this study highlighted:
    • An 88.9% improvement in at least two domains of the Niemann-Pick Type C1 Clinical Severity Scale (17D-NPC-CSS).
    • Improvements in Scale Assessment and Rating of Ataxia (SARA) scores across multiple domains .

Ongoing Phase 3 Trials

The ongoing pivotal Phase 3 trial, known as TransportNPC™, aims to evaluate the long-term safety and efficacy of this compound. Key aspects include:

  • Study Design : A double-blind, placebo-controlled trial enrolling approximately 104 patients aged three years and older.
  • Endpoints : The primary endpoint focuses on changes in the 5D-NPC-CSS, assessing ambulation, fine motor skills, speech, swallowing, and cognition .
  • Preliminary Results : Early data indicate that this compound is well tolerated with a safety profile consistent with earlier phases. The trial is expected to provide interim results in H1 2025 .

Pharmacokinetics

The pharmacokinetic profile of this compound shows that it reaches maximum concentration in plasma at about 6 to 8 hours post-infusion. Importantly, it has been detected at low concentrations in CSF, indicating its ability to penetrate the CNS effectively. This characteristic is vital for treating neurological symptoms associated with NPC .

Biomarkers of Biological Activity

Two critical biomarkers have been identified to assess the biological activity of this compound:

  • 24S-Hydroxycholesterol : A marker for cholesterol metabolism that showed significant changes during treatment.
  • Total Tau : Levels decreased in CSF, suggesting a potential impact on neurodegeneration processes associated with NPC .

Case Studies

Several case studies have underscored the therapeutic potential of this compound:

  • In a compassionate use program involving children with NPC, initial findings suggested improvements in neurological function and overall quality of life.
  • Long-term administration has demonstrated stabilization or slowing of disease progression across multiple clinical endpoints .

Summary Table of Clinical Trial Findings

Study PhaseNumber of PatientsKey FindingsSafety Profile
Phase 113 adultsReduced unesterified cholesterol; decreased Tau levelsMild to moderate side effects
Phase 2Pediatric & Adult88.9% improvement in clinical severity scale; improved SARA scoresWell tolerated
Phase 3~104 patientsExpected interim results H1 2025; focus on multiple clinical endpointsConsistent safety profile

特性

IUPAC Name

(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31S,33R,35R,36R,37R,38R,39R,40R,41R,42R,43R,44R,45R,46R,47R,48R,49R)-5,10,15,20,25,30,35-heptakis(2-hydroxypropoxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C63H112O42/c1-22(64)8-85-15-29-50-36(71)43(78)57(92-29)100-51-30(16-86-9-23(2)65)94-59(45(80)38(51)73)102-53-32(18-88-11-25(4)67)96-61(47(82)40(53)75)104-55-34(20-90-13-27(6)69)98-63(49(84)42(55)77)105-56-35(21-91-14-28(7)70)97-62(48(83)41(56)76)103-54-33(19-89-12-26(5)68)95-60(46(81)39(54)74)101-52-31(17-87-10-24(3)66)93-58(99-50)44(79)37(52)72/h22-84H,8-21H2,1-7H3/t22?,23?,24?,25?,26?,27?,28?,29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,42-,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODLHGICHYURWBS-LKONHMLTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COCC1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(O2)C(C8O)O)COCC(C)O)COCC(C)O)COCC(C)O)COCC(C)O)COCC(C)O)COCC(C)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(COC[C@@H]1[C@@H]2[C@@H]([C@H]([C@H](O1)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)O)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)O)O[C@@H]7[C@H](O[C@@H]([C@@H]([C@H]7O)O)O[C@@H]8[C@H](O[C@H](O2)[C@@H]([C@H]8O)O)COCC(C)O)COCC(C)O)COCC(C)O)COCC(C)O)COCC(C)O)COCC(C)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C63H112O42
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401017375
Record name 6A,6B,6C,6D,6E,6F,6G-Heptakis-O-(2-hydroxypropyl)-β-cyclodextrinr
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401017375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1541.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

107745-73-3
Record name beta-Cyclodextrin, 6A,6B,6C,6D,6E,6F,6G-heptakis-O-(2-hydroxypropyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107745733
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6A,6B,6C,6D,6E,6F,6G-Heptakis-O-(2-hydroxypropyl)-β-cyclodextrinr
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401017375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Trappsol Cyclo
Reactant of Route 2
Trappsol Cyclo
Reactant of Route 3
Trappsol Cyclo
Reactant of Route 4
Trappsol Cyclo
Reactant of Route 5
Reactant of Route 5
Trappsol Cyclo
Reactant of Route 6
Trappsol Cyclo

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。